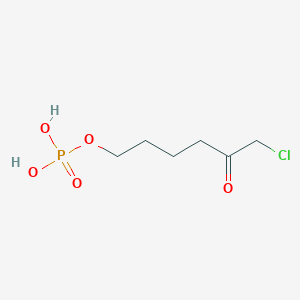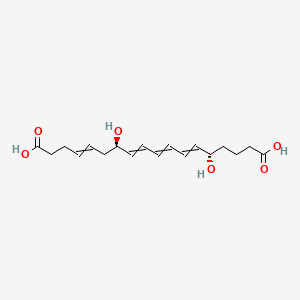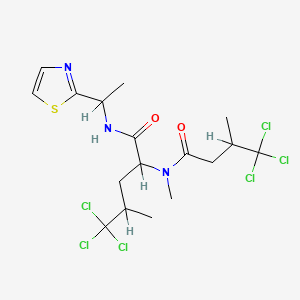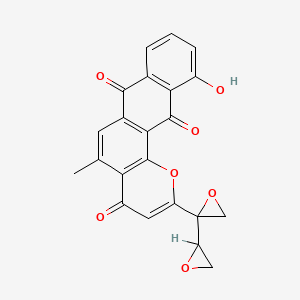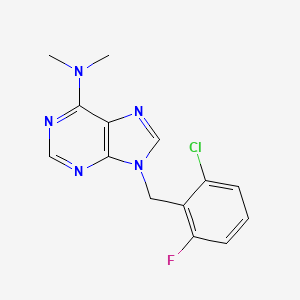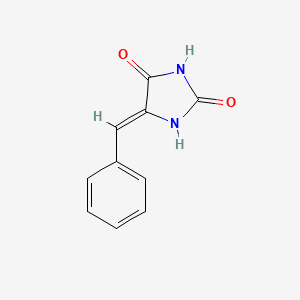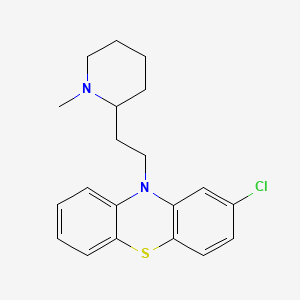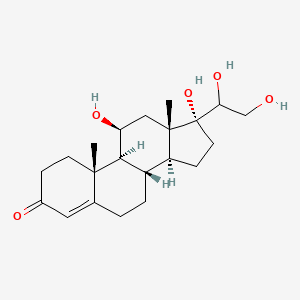
Pregn-4-en-3-one, 11,17,20,21-tetrahydroxy-, (11beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Pregn-4-en-3-one, 11,17,20,21-tetrahydroxy-, (11beta)- is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is characterized by multiple hydroxyl groups and a dihydroxyethyl side chain, making it a polyhydroxylated steroid derivative. Its intricate structure suggests potential biological activity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Side Chain Modification: Addition of the 1,2-dihydroxyethyl side chain through a series of reactions, such as epoxidation followed by ring opening.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Sequential addition of reagents and purification steps to isolate the desired product.
Continuous Flow Chemistry: Utilizing continuous reactors to streamline the synthesis process and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the hydroxyl groups, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: Alcohols, carboxylic acids, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Ethers, esters.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the dihydroxyethyl side chain play crucial roles in its biological activity. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity by interacting with the active site.
Modulate Receptors: Bind to cell surface or intracellular receptors, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of specific genes by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
Pregn-4-en-3-one, 11,17,20,21-tetrahydroxy-, (11beta)-: shares similarities with other polyhydroxylated steroids, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the dihydroxyethyl side chain, which confer distinct biological and chemical properties
Properties
CAS No. |
2899-95-8 |
|---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17?,18+,19-,20-,21-/m0/s1 |
InChI Key |
AWWCEQOCFFQUKS-DPDBKTHMSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(CO)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O |
Synonyms |
11 beta,17,20 beta,21-tetrahydroxypregn-4-en-3-one 11 beta,17,20,21-tetrahydroxypregn-4-en-3-one 20 alpha-dihydrocortisol 20 beta-dihydrocortisol 20-hydroxycortisol 20-hydroxycortisol, (11beta,20R)-isomer 20-hydroxycortisol, (11beta,20S)-isomer 20-hydroxycortisol, (3beta,11beta)-isomer Reichstein's substance E |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


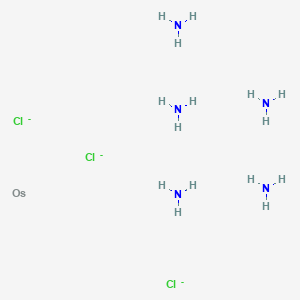
![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)

